molecular formula C5H12BNO4 B14167799 2-(Ethoxycarbonylamino)ethylboronic acid CAS No. 4540-86-7

2-(Ethoxycarbonylamino)ethylboronic acid

Cat. No.: B14167799
CAS No.: 4540-86-7
M. Wt: 160.97 g/mol
InChI Key: CKVVESKSKPRXRG-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonylamino)ethylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an ethyl chain with an ethoxycarbonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonylamino)ethylboronic acid typically involves the reaction of ethylboronic acid with ethoxycarbonylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonylamino)ethylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or amines.

    Substitution: The ethoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boron-containing alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(Ethoxycarbonylamino)ethylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonylamino)ethylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The ethoxycarbonylamino group can enhance the compound’s stability and solubility, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxycarbonylamino)ethylboronic acid
  • 2-(Methoxycarbonylamino)ethylboronic acid
  • 2-(Acetoxycarbonylamino)ethylboronic acid

Uniqueness

2-(Ethoxycarbonylamino)ethylboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The ethoxycarbonylamino group provides enhanced stability and solubility compared to other similar compounds, making it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

4540-86-7

Molecular Formula

C5H12BNO4

Molecular Weight

160.97 g/mol

IUPAC Name

2-(ethoxycarbonylamino)ethylboronic acid

InChI

InChI=1S/C5H12BNO4/c1-2-11-5(8)7-4-3-6(9)10/h9-10H,2-4H2,1H3,(H,7,8)

InChI Key

CKVVESKSKPRXRG-UHFFFAOYSA-N

Canonical SMILES

B(CCNC(=O)OCC)(O)O

Origin of Product

United States

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